molecular formula C19H28N2O B4722390 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B4722390
M. Wt: 300.4 g/mol
InChI Key: RLGMWPXBCVDSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, also known as DMHP, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. DMHP is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Mechanism of Action

4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is primarily located in the peripheral nervous system and immune system. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects
4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the endocannabinoid system in a more specific and controlled manner. However, one limitation of using 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.

Future Directions

There are several future directions for research on 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the potential use of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in the treatment of addiction. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the treatment of substance use disorders. Another area of interest is the potential use of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects, making it a potential candidate for the treatment of these diseases. Additionally, further research is needed to fully understand the long-term effects of 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole on the endocannabinoid system and its potential for therapeutic use.

Scientific Research Applications

4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug discovery, and neurobiology. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. 4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

4-[6-(3,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-10-11-18(13-15(14)2)22-12-8-6-5-7-9-19-16(3)20-21-17(19)4/h10-11,13H,5-9,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGMWPXBCVDSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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